molecular formula C10H14N2O2S B2684708 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine CAS No. 14530-12-2

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine

Cat. No.: B2684708
CAS No.: 14530-12-2
M. Wt: 226.29
InChI Key: YCJGCXOUKCMHLE-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine is a compound that belongs to the class of hydrazines It features a tetrahydrothiophene ring with a dioxido group and a phenylhydrazine moiety

Preparation Methods

The synthesis of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine typically involves the reaction of 1,1-dioxidotetrahydrothiophene with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxido group to a sulfide.

    Substitution: The phenylhydrazine moiety can undergo substitution reactions with various electrophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1,1-dioxidotetrahydrothien-3-yl)-1-phenylhydrazine can be compared with other similar compounds, such as:

    1,1-dioxidotetrahydrothien-3-ylamine: This compound has a similar tetrahydrothiophene ring but lacks the phenylhydrazine moiety.

    1,1-dioxidotetrahydrothien-3-ylmethylamine: This compound features a methylamine group instead of the phenylhydrazine moiety.

    1,1-dioxidotetrahydrothien-3-ylsulfonamide: This compound contains a sulfonamide group instead of the phenylhydrazine moiety. The uniqueness of this compound lies in its specific combination of the tetrahydrothiophene ring with a dioxido group and a phenylhydrazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-12(9-4-2-1-3-5-9)10-6-7-15(13,14)8-10/h1-5,10H,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJGCXOUKCMHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Butadiene sulfone (0.5 mol, obtained from Aldrich chemicals, Milwaukee, Wis.) and phenyl hydrazine (0.55 mol, 1.1 equiv. obtained from Aldrich Chemicals, Milwaukee, Wis.) were stirred for 5-10 minutes, and then 40% aqueous KOH solution (0.005 mol, 0.01 equiv. obtained from Aldrich Chemicals, Milwaukee, Wis.)) was added. The mixture was heated at 60° C. for 2 hours whereupon a solid separated. After 10 hours at room temperature, the solid was filtered, washed with excess of water and recrystallized from methanol to give the product as white crystals; yield 53%; mp 119.9-121.5° C.; 1H-NMR and 13C-NMR spectra in CDCl3 were in full agreement with the structure.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step One
Name
Quantity
0.005 mol
Type
reactant
Reaction Step Two
Yield
53%

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